ethyl 6-(4-hydroxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate
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Overview
Description
Ethyl 6-(4-hydroxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both triazole and thiadiazine rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of ethyl 6-(4-hydroxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate typically involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base. The process can be carried out at room temperature or under reflux conditions, depending on the specific reagents and desired yield .
Chemical Reactions Analysis
Ethyl 6-(4-hydroxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
In medicinal chemistry, it has shown promising antimicrobial, anticancer, and anti-inflammatory activities . It has also been investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase and cholinesterase . In addition, ethyl 6-(4-hydroxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate has been explored for its antioxidant and antiviral properties .
Mechanism of Action
The mechanism of action of ethyl 6-(4-hydroxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites and preventing substrate binding . This inhibition can lead to various therapeutic effects, including reduced inflammation and antimicrobial activity .
Comparison with Similar Compounds
Ethyl 6-(4-hydroxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazepines . These compounds share similar structural features but differ in their biological activities and chemical properties. For example, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles have been shown to possess potent antitubercular activity, while 1,2,4-triazolo[3,4-b][1,3,4]thiadiazepines exhibit significant antiviral properties .
Properties
Molecular Formula |
C14H16N4O3S |
---|---|
Molecular Weight |
320.37 g/mol |
IUPAC Name |
ethyl 6-(4-hydroxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate |
InChI |
InChI=1S/C14H16N4O3S/c1-3-21-13(20)12-11(9-4-6-10(19)7-5-9)17-18-8(2)15-16-14(18)22-12/h4-7,11-12,17,19H,3H2,1-2H3 |
InChI Key |
OUQPZOWPESVZQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(NN2C(=NN=C2S1)C)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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